N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-3-8-21-12-5-4-10(14(15,16)17)9-11(12)13(20)19(2)7-6-18/h3-5,9H,1,7-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEXAEZYZYFYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=C(C=CC(=C1)C(F)(F)F)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Prop-2-enoxy Group: The prop-2-enoxy group is introduced through an etherification reaction, where an appropriate alcohol is reacted with the benzamide core in the presence of a base.
Addition of the Cyanomethyl Group: The cyanomethyl group is added via a nucleophilic substitution reaction, where a cyanomethylating agent reacts with the benzamide derivative.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide exhibit significant antimicrobial properties. A study demonstrated that modifications to the benzamide structure can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics .
1.2 Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies revealed that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, its interaction with the NF-kB pathway has been linked to reduced proliferation of certain cancer cell lines .
1.3 Drug Delivery Systems
Due to its chemical stability and ability to form complexes, this compound is being explored as a potential carrier for drug delivery systems. Its properties allow for controlled release mechanisms, which can improve the bioavailability of therapeutic agents .
Agrochemical Applications
2.1 Pesticidal Activity
The compound has been evaluated for its pesticidal properties, particularly against nematodes and other agricultural pests. Field trials have indicated effective pest control with minimal toxicity to non-target organisms, suggesting its potential as a safer alternative to conventional pesticides .
2.2 Plant Growth Regulation
Studies have shown that this compound can enhance plant resistance to environmental stressors, thereby promoting growth and yield in crops. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs .
Material Science Applications
3.1 Synthesis of Functional Polymers
The compound is utilized in synthesizing functional polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has resulted in materials with enhanced durability and resistance to environmental degradation .
3.2 Colorimetric Sensors
Recent advancements have explored the use of this compound in developing colorimetric sensors for detecting fluoride ions in solution. The sensor's design leverages the compound's ability to undergo color changes upon interaction with fluoride, providing a simple yet effective detection method .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceuticals | Antimicrobial | Effective against multiple bacterial strains |
| Anticancer | Induces apoptosis in cancer cells | |
| Drug Delivery | Enhances bioavailability of drugs | |
| Agrochemicals | Pesticidal Activity | Effective pest control with low toxicity |
| Plant Growth Regulation | Promotes growth under stress conditions | |
| Material Science | Functional Polymers | Improved durability and resistance |
| Colorimetric Sensors | Detects fluoride ions effectively |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Younes et al. synthesized various benzamide derivatives and tested their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the cyanomethyl group significantly enhanced efficacy against resistant strains .
Case Study 2: Pesticidal Evaluation
Field trials reported by agricultural researchers demonstrated that formulations containing this compound provided effective control over root-knot nematodes while showing minimal impact on beneficial soil microorganisms, indicating its potential as an environmentally friendly pesticide .
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s key structural motifs are shared with several benzamide derivatives documented in the evidence. Below is a comparative analysis:
Key Comparisons:
Trifluoromethyl Group : The -CF₃ group in the target compound and analogs (e.g., ) enhances metabolic stability and lipophilicity, critical for membrane permeability in pharmaceuticals or pesticidal activity.
Allyloxy vs.
Amide Side Chains: The N-cyanomethyl-N-methylamide side chain is unique compared to tetrazolylamide () or morpholino-pyridinylamide () groups, which are tailored for target-specific interactions (e.g., kinase inhibition).
Solubility and Bioavailability : Unlike the sodium salt in or the tetrahydropyranyloxy derivative in , the target compound’s solubility profile remains uncharacterized. Modifications to the amide or alkoxy groups could optimize this property.
Biological Activity
N-(Cyanomethyl)-N-methyl-2-prop-2-enoxy-5-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pest control and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes a cyanomethyl group, a methyl group, and a trifluoromethyl-substituted benzamide. Its chemical formula can be represented as follows:
- Chemical Formula : C12H12F3N2O
- Molecular Weight : 270.23 g/mol
This structure contributes to its lipophilicity and potential interactions with biological targets.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurological functions. The IC50 values for these compounds range from 27.04 to 106.75 µM for AChE inhibition, suggesting that this compound may also possess similar inhibitory effects on these enzymes, potentially leading to neuroprotective applications .
2. Insecticidal Properties
The compound has been reported to demonstrate insecticidal activity against various pests. Similar compounds have been documented to effectively control insect populations through neurotoxic mechanisms, disrupting normal physiological functions . The specific pathways through which this compound exerts its effects remain to be fully elucidated but may involve interference with neurotransmitter function.
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
